Ac-LEVD-PNA

Description

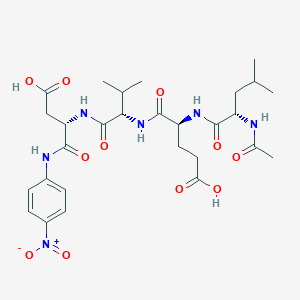

Structure

2D Structure

Properties

Molecular Formula |

C28H40N6O11 |

|---|---|

Molecular Weight |

636.7 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C28H40N6O11/c1-14(2)12-20(29-16(5)35)27(42)31-19(10-11-22(36)37)25(40)33-24(15(3)4)28(43)32-21(13-23(38)39)26(41)30-17-6-8-18(9-7-17)34(44)45/h6-9,14-15,19-21,24H,10-13H2,1-5H3,(H,29,35)(H,30,41)(H,31,42)(H,32,43)(H,33,40)(H,36,37)(H,38,39)/t19-,20-,21-,24-/m0/s1 |

InChI Key |

KNKMVACCCNFUDD-CIEVZJJWSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Ac-LEVD-pNA as a Chromogenic Substrate for Caspase-4: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-4, a member of the inflammatory caspase family, plays a pivotal role in the innate immune response to intracellular pathogens. Its activation is a key event in the non-canonical inflammasome pathway, leading to the induction of pyroptosis, a pro-inflammatory form of programmed cell death. The study of caspase-4 activity is therefore crucial for understanding infectious diseases, autoinflammatory disorders, and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the use of Acetyl-L-Leucyl-L-Glutamyl-L-Valyl-L-Aspartyl-p-Nitroanilide (Ac-LEVD-pNA) as a chromogenic substrate for the sensitive and quantitative measurement of caspase-4 activity.

This compound is a synthetic tetrapeptide that mimics the cleavage site of natural caspase-4 substrates.[1][2][3] Upon enzymatic cleavage by active caspase-4 at the aspartate residue, the p-nitroaniline (pNA) moiety is released.[1][2][3] Free pNA is a chromophore with a strong absorbance at 405 nm, allowing for the direct and continuous monitoring of caspase-4 activity using a spectrophotometer or microplate reader.[1][2][3] This colorimetric assay provides a straightforward and reliable method for determining caspase-4 enzymatic activity in purified systems and cell lysates.

Biochemical Properties and Specificity

While this compound is a widely recognized substrate for caspase-4, it is important to note that other caspases, particularly other inflammatory caspases, may also exhibit some level of activity towards this substrate.[4] Therefore, when working with complex biological samples, the use of specific inhibitors is recommended to ensure the measured activity is predominantly from caspase-4.

Table 1: Substrate Characteristics

| Property | Description |

| Full Name | Acetyl-L-Leucyl-L-Glutamyl-L-Valyl-L-Aspartyl-p-Nitroanilide |

| Abbreviation | This compound |

| Molecular Formula | C₂₈H₄₀N₆O₁₁ |

| Molecular Weight | 636.65 g/mol |

| Cleavage Site | After the Aspartate (D) residue |

| Detection Method | Colorimetric (Absorbance at 405 nm) |

| Chromophore | p-Nitroaniline (pNA) |

Quantitative Kinetic Parameters

The determination of Michaelis-Menten constant (Km) and catalytic rate constant (kcat) is essential for the detailed characterization of enzyme kinetics. While extensive literature supports the use of this compound for caspase-4 activity assays, specific, experimentally determined Km and kcat values for the human caspase-4 enzyme with this substrate are not consistently reported across publicly available literature. These parameters can be influenced by assay conditions such as buffer composition, pH, and temperature. For researchers requiring precise kinetic data, it is recommended to perform these measurements under their specific experimental conditions.

Table 2: Representative Kinetic Parameters (Hypothetical)

| Parameter | Value | Unit | Significance |

| Km | Data not available | µM | Substrate concentration at which the reaction rate is half of Vmax. Indicates the affinity of the enzyme for the substrate. |

| kcat | Data not available | s⁻¹ | Turnover number; the maximum number of substrate molecules converted to product per enzyme active site per unit of time. |

| kcat/Km | Data not available | M⁻¹s⁻¹ | Catalytic efficiency of the enzyme. |

Caspase-4 Signaling Pathway: The Non-Canonical Inflammasome

Caspase-4 is activated through the non-canonical inflammasome pathway, which is primarily triggered by the presence of intracellular lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[5][6]

Experimental Protocols

The following is a generalized protocol for a caspase-4 activity assay using this compound. Optimal conditions may vary depending on the source of the enzyme and specific experimental goals.

Materials and Reagents

-

Recombinant active human caspase-4

-

This compound substrate

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 100 mM NaCl, 10 mM DTT)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Preparation of Reagents

-

This compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store at -20°C in aliquots.

-

Caspase-4 Enzyme: Dilute the recombinant caspase-4 to the desired concentration in cold assay buffer immediately before use.

-

pNA Standard Curve: Prepare a series of pNA standards (0 to 200 µM) in the assay buffer to correlate absorbance with the amount of product formed.

Assay Procedure

-

Set up the reaction:

-

Add 50 µL of diluted caspase-4 enzyme to each well of a 96-well plate.

-

Include a blank control with 50 µL of assay buffer without the enzyme.

-

-

Initiate the reaction:

-

Add 50 µL of 200 µM this compound (final concentration 100 µM) to each well.

-

-

Incubation and Measurement:

-

Immediately start measuring the absorbance at 405 nm at 37°C.

-

For a kinetic assay, take readings every 1-2 minutes for 30-60 minutes.

-

For an endpoint assay, incubate the plate for a fixed time (e.g., 60 minutes) and then measure the final absorbance.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from the absorbance of the samples.

-

Use the pNA standard curve to determine the concentration of pNA produced.

-

Calculate the caspase-4 activity, typically expressed as pmol of pNA released per minute per µg of enzyme.

-

Table 3: Typical Reagent Concentrations for Caspase-4 Assay

| Reagent | Stock Concentration | Final Concentration |

| Caspase-4 | Varies | 10-100 ng/well |

| This compound | 10 mM in DMSO | 50-200 µM |

| DTT | 1 M | 10 mM |

| HEPES, pH 7.5 | 1 M | 20 mM |

Conclusion

This compound is a valuable and accessible tool for the study of caspase-4, a critical mediator of the innate immune response. Its use in a straightforward colorimetric assay allows for the reliable quantification of caspase-4 activity. This technical guide provides researchers with the fundamental knowledge and a practical framework to employ this compound in their investigations of the non-canonical inflammasome pathway and its role in health and disease. While specific kinetic parameters for this substrate are not widely published, the provided protocols enable the robust determination of caspase-4 activity and can be adapted for the experimental determination of these values. The continued use of such well-characterized substrates will undoubtedly contribute to further advancements in our understanding of inflammatory processes and the development of targeted therapies.

References

- 1. tribioscience.com [tribioscience.com]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inflammatory caspase substrate specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural insights into cytokine cleavage by inflammatory caspase-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Ac-LEVD-pNA: A Technical Guide to its Interaction with Inflammatory Caspases

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the relationship between the chromogenic substrate N-Acetyl-Leu-Glu-Val-Asp-p-Nitroanilide (Ac-LEVD-pNA) and the family of inflammatory caspases. This document provides a comprehensive overview of the substrate's specificity, detailed experimental protocols for its use, and a visual representation of the relevant signaling pathways.

Introduction to Inflammatory Caspases

Inflammatory caspases, comprising caspase-1, -4, -5 (in humans), and -11 (in mice), are critical mediators of the innate immune response. Unlike their apoptotic counterparts, these caspases are primarily involved in the activation of pro-inflammatory cytokines and the induction of a pro-inflammatory form of cell death known as pyroptosis. Their activation is tightly regulated by multi-protein complexes called inflammasomes, which assemble in response to pathogenic and endogenous danger signals.

This compound: A Tool to Probe Inflammatory Caspase Activity

This compound is a synthetic tetrapeptide substrate that is widely recognized as a tool for measuring the activity of specific caspases. The peptide sequence LEVD is recognized by the active site of certain caspases, leading to the cleavage of the p-nitroanilide (pNA) group. The release of free pNA results in a measurable increase in absorbance at 405 nm, providing a quantitative measure of enzyme activity.

Data Presentation: this compound and Inflammatory Caspase Specificity

While this compound is most prominently cited as a substrate for caspase-4, the overlapping substrate specificities among caspases mean it can be cleaved by other members of the family, albeit with varying efficiencies. The LEVD sequence has been reported as an optimal tetrapeptide sequence for both caspase-1 and caspase-4.[1] The preferred substrate for caspase-11 appears to be different, suggesting that this compound is not a primary substrate for this particular inflammatory caspase.[1]

A comprehensive search of publicly available literature did not yield a direct comparative study with quantitative kinetic constants (Km and kcat) for the cleavage of this compound by all inflammatory caspases (caspase-1, -4, -5, and -11). The following table summarizes the known and inferred specificity of this compound for these caspases based on available qualitative data.

| Caspase | Substrate Recognition of LEVD Sequence | Notes |

| Caspase-1 | Yes | LEVD is recognized as an optimal sequence.[1] |

| Caspase-4 | Yes (Primary Substrate) | This compound is a well-established chromogenic substrate for caspase-4. |

| Caspase-5 | Likely | Shares substrate specificities with caspase-4, suggesting it can cleave the LEVD sequence.[1] |

| Caspase-11 | Unlikely | Prefers a different tetrapeptide sequence (e.g., PMHD).[1] |

Experimental Protocols: Caspase Activity Assay using this compound

This section provides a detailed methodology for a colorimetric assay to measure inflammatory caspase activity in cell lysates using this compound.

Materials:

-

Cells of interest (e.g., macrophages, monocytes)

-

Inducing agent (e.g., LPS, ATP, specific inflammasome activators)

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)

-

Protein quantification assay (e.g., Bradford or BCA)

-

2X Reaction Buffer (e.g., 100 mM HEPES pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20% glycerol, 10 mM DTT)

-

This compound substrate (stock solution in DMSO, e.g., 10 mM)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to the desired density.

-

Treat cells with the appropriate stimulus to induce inflammasome activation and subsequent caspase activation. Include an untreated control group.

-

-

Cell Lysate Preparation:

-

Harvest cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer.

-

Incubate on ice for 10-15 minutes with occasional vortexing.

-

Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Carefully collect the supernatant (cytosolic extract) and keep it on ice.

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysates using a standard protein assay.

-

Normalize the protein concentration of all samples with Cell Lysis Buffer to ensure equal protein loading in the assay.

-

-

Caspase Activity Assay:

-

In a 96-well microplate, add a specific volume of cell lysate (e.g., 50 µL, containing 50-100 µg of protein) to each well.

-

Prepare a master mix of the assay components. For each reaction, you will need:

-

50 µL of 2X Reaction Buffer

-

This compound to a final concentration of 200 µM (e.g., 2 µL of a 10 mM stock)

-

-

Add the master mix to each well containing the cell lysate.

-

Include appropriate controls:

-

Blank: Cell Lysis Buffer instead of cell lysate.

-

Negative Control: Lysate from untreated cells.

-

Inhibitor Control (optional): Pre-incubate the lysate with a specific caspase inhibitor before adding the substrate to confirm the specificity of the activity.

-

-

-

Measurement:

-

Incubate the plate at 37°C and protect it from light.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 15-30 minutes) for 1-2 hours using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance reading of the blank from all other readings.

-

Plot the absorbance (OD405) versus time to determine the reaction rate.

-

Caspase activity can be expressed as the change in absorbance per unit time per milligram of protein.

-

Mandatory Visualizations

Signaling Pathways

The activation of inflammatory caspases is intricately linked to the formation of inflammasomes. The following diagrams illustrate the canonical and non-canonical inflammasome pathways.

Caption: Canonical Inflammasome Signaling Pathway.

Caption: Non-Canonical Inflammasome Signaling Pathway.

Experimental Workflow

The following diagram outlines the key steps in a typical experimental workflow for measuring caspase activity using this compound.

Caption: Experimental Workflow for Caspase Assay.

Logical Relationship of this compound to Inflammatory Caspases

This diagram illustrates the relationship between this compound and the different inflammatory caspases based on current knowledge.

Caption: this compound and Inflammatory Caspases.

Conclusion

This compound serves as a valuable tool for the detection of caspase-4 activity and may also be utilized to probe the activity of caspase-1 and caspase-5, though with the caveat of potential cross-reactivity. Its utility for measuring caspase-11 activity is likely limited. The provided protocols and diagrams offer a foundational framework for researchers to design and interpret experiments aimed at understanding the intricate roles of inflammatory caspases in health and disease. Further studies are warranted to delineate the precise kinetic parameters of this compound with each of the inflammatory caspases to enhance its application as a specific and quantitative research tool.

References

An In-depth Technical Guide to the Ac-LEVD-pNA Colorimetric Assay for Caspase-4 Activity

This guide provides a comprehensive overview of the principles and practices for utilizing the chromogenic substrate N-Acetyl-Leu-Glu-Val-Asp-p-Nitroanilide (Ac-LEVD-pNA) in the colorimetric detection of caspase-4 activity. It is intended for researchers, scientists, and drug development professionals engaged in the study of inflammatory pathways and apoptosis.

Introduction to Caspase-4

Caspase-4, an inflammatory caspase, is a critical component of the innate immune system.[1] In humans, it functions as a direct intracellular sensor for lipopolysaccharide (LPS), a key component of the outer membrane of Gram-negative bacteria.[1] Unlike membrane-bound Toll-like receptors, caspase-4 detects cytosolic LPS, triggering the non-canonical inflammasome pathway.[1][2] Activation of caspase-4 leads to the cleavage of specific substrates, most notably Gasdermin D, which initiates pyroptosis, a pro-inflammatory form of programmed cell death.[1][3] Furthermore, active caspase-4 can contribute to the activation of caspase-1, leading to the maturation and secretion of pro-inflammatory cytokines such as IL-1β and IL-18.[2][4] Given its central role in inflammation and host defense, the accurate measurement of caspase-4 activity is crucial for immunology and drug discovery research.

Core Principles of the this compound Colorimetric Assay

The assay quantifies caspase-4 enzymatic activity based on a straightforward spectrophotometric measurement.[5] The core of this method is the synthetic tetrapeptide substrate, this compound, which mimics the natural cleavage sequence recognized by caspase-4.[6][7][8]

The substrate is composed of:

-

Ac-LEVD: A peptide sequence (Leu-Glu-Val-Asp) that is preferentially recognized and cleaved by active caspase-4.[6]

-

pNA (p-nitroaniline): A chromogenic reporter molecule covalently linked to the C-terminus of the peptide.[9]

When this compound is in its intact state, the pNA molecule is colorless. However, in the presence of active caspase-4, the enzyme catalyzes the hydrolytic cleavage of the peptide bond after the aspartate residue.[7][10] This cleavage event releases the p-nitroaniline group, which is yellow in solution and exhibits strong absorbance at a wavelength of 400-405 nm.[5][9] The intensity of the yellow color, as measured by a spectrophotometer or microplate reader, is directly proportional to the amount of pNA released and, consequently, to the enzymatic activity of caspase-4 in the sample.

Detailed Experimental Protocol

This protocol provides a generalized methodology for measuring caspase-4 activity in cell lysates using a 96-well plate format. Optimization may be required depending on the cell type and experimental conditions.

3.1 Materials and Reagents

-

Cell Lysis Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, pH 7.4)

-

2X Reaction Buffer (e.g., 100 mM HEPES, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, pH 7.4)

-

Dithiothreitol (DTT), 1 M stock in dH₂O

-

This compound substrate (4 mM stock in DMSO)[11]

-

96-well flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

3.2 Procedure

-

Sample Preparation (Cell Lysate):

-

Induce the desired inflammatory response in cultured cells (e.g., treatment with LPS for immune cells). Include a non-induced or vehicle-treated control group.

-

Harvest cells (e.g., 1-5 x 10⁶ cells) by centrifugation.

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the cell pellet in 50-100 µL of ice-cold Cell Lysis Buffer.

-

Incubate on ice for 15-20 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled microfuge tube. This is the sample lysate.

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

-

-

Assay Reaction Setup:

-

In a 96-well plate, add 50-100 µg of protein lysate per well. Adjust the volume of each well to 50 µL with Cell Lysis Buffer.

-

Prepare a master mix for the reaction. For each well, you will need:

-

50 µL of 2X Reaction Buffer

-

1 µL of 1 M DTT (final concentration 10 mM)

-

-

Add 50 µL of the master mix (Reaction Buffer + DTT) to each well containing the lysate.

-

Add 5 µL of the 4 mM this compound substrate to each well.[11] The final concentration will be approximately 200 µM.

-

Optional: Include a blank control for each sample containing lysate and reaction buffer but no this compound substrate to measure background absorbance.

-

-

Incubation and Measurement:

-

Cover the plate and incubate at 37°C for 1-2 hours. Protect the plate from light.

-

Measure the absorbance at 405 nm using a microplate reader.[5]

-

Data Presentation and Interpretation

Quantitative data should be presented clearly to allow for straightforward comparison between experimental groups. The primary output is the absorbance at 405 nm (OD₄₀₅), which can be used to calculate the relative fold-increase in caspase-4 activity.

4.1 Example Data Set

The table below illustrates a typical data set from an experiment comparing an untreated control group to a group treated with an inflammatory stimulus (e.g., LPS).

| Sample ID | Treatment | Protein (µg) | OD₄₀₅ (Raw) | OD₄₀₅ (Corrected) | Fold Increase vs. Control |

| C1 | Control | 100 | 0.152 | 0.142 | 1.00 |

| C2 | Control | 100 | 0.148 | 0.138 | - |

| C3 | Control | 100 | 0.155 | 0.145 | - |

| C Avg | Control | 100 | 0.151 | 0.142 | 1.00 |

| T1 | Stimulus | 100 | 0.488 | 0.478 | 3.37 |

| T2 | Stimulus | 100 | 0.501 | 0.491 | - |

| T3 | Stimulus | 100 | 0.495 | 0.485 | - |

| T Avg | Stimulus | 100 | 0.495 | 0.485 | 3.42 |

| Blank | None | 0 | 0.010 | - | - |

| OD₄₀₅ (Corrected) = OD₄₀₅ (Raw) - OD₄₀₅ (Blank) | |||||

| Fold Increase = OD₄₀₅ (Corrected, Treated) / OD₄₀₅ (Corrected, Control Avg) |

4.2 Illustrative Enzyme Kinetic Parameters

While a full kinetic analysis requires purified enzyme and varying substrate concentrations, the Michaelis-Menten parameters provide valuable information about enzyme efficiency. The following table presents hypothetical, yet realistic, kinetic constants for caspase-4 with the this compound substrate.

| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (pmol/min/µg) | kcat/Kₘ (M⁻¹s⁻¹) |

| Caspase-4 | This compound | ~150-250 | ~800-1200 | ~1.5 x 10⁴ |

| Note: These values are illustrative and should be determined empirically for specific assay conditions. |

Caspase-4 Signaling Pathway

The this compound assay measures the final enzymatic output of a complex signaling cascade. Understanding this pathway is essential for interpreting experimental results. The diagram below outlines the non-canonical inflammasome pathway leading to caspase-4 activation.

References

- 1. Caspase-4 and -5 Biology in the Pathogenesis of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. scbt.com [scbt.com]

- 4. ashpublications.org [ashpublications.org]

- 5. Caspase-4 Colorimetric Assay Kit - ELISA Reagents and Kits for Animal and Human Research. Developing and Manufacturing Research Products for Molecular and Cell Biologists. [eurodiagnostico.com]

- 6. Inflammatory caspase substrate specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tribioscience.com [tribioscience.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Caspase 4 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]

- 10. researchgate.net [researchgate.net]

- 11. meilunhelper.com [meilunhelper.com]

The Significance of p-Nitroaniline Release from Ac-LEVD-PNA: A Technical Guide to Caspase-4 Activity and the Non-Canonical Inflammasome

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cleavage of the chromogenic substrate Ac-LEVD-pNA and the subsequent release of p-nitroaniline (pNA) serve as a cornerstone for the quantitative assessment of caspase-4 activity. This process is of profound significance in the study of the non-canonical inflammasome pathway, a critical component of the innate immune response to intracellular pathogens. This technical guide provides an in-depth exploration of the biochemical principles, experimental protocols, and signaling pathways associated with the this compound assay, tailored for professionals in research and drug development.

Introduction: Caspase-4 and the Non-Canonical Inflammasome

Caspase-4, in humans, and its murine ortholog caspase-11, are inflammatory caspases that function as intracellular sensors for lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[1][2][3] Unlike the canonical inflammasomes that rely on pattern recognition receptors (PRRs) to initiate signaling, the non-canonical pathway involves the direct binding of cytosolic LPS to the caspase recruitment domain (CARD) of caspase-4.[2] This binding event triggers the oligomerization and activation of caspase-4, leading to a cascade of downstream events culminating in a form of inflammatory cell death known as pyroptosis and the maturation of pro-inflammatory cytokines.[1][4]

The enzymatic activity of caspase-4 is a direct measure of its activation and, consequently, the engagement of the non-canonical inflammasome. The synthetic tetrapeptide substrate, Acetyl-Leucyl-Glutamyl-Valyl-Aspartyl-p-Nitroanilide (this compound), has been designed to mimic the natural cleavage site of caspase-4, providing a reliable tool to probe its function.

The Biochemical Principle of p-Nitroaniline Release

The this compound substrate is a colorless compound that, upon enzymatic cleavage by active caspase-4 between the aspartic acid (D) residue and the p-nitroaniline (pNA) moiety, releases the yellow chromophore pNA. The amount of pNA released is directly proportional to the caspase-4 activity and can be quantified spectrophotometrically by measuring the absorbance at or near 405 nm.[5]

Key Properties of this compound and p-Nitroaniline:

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Feature |

| This compound | C₂₈H₄₀N₆O₁₁ | 636.65 | Chromogenic substrate for caspase-4 |

| p-Nitroaniline (pNA) | C₆H₆N₂O₂ | 138.12 | Yellow chromophore with absorbance maximum around 380-410 nm |

Quantitative Analysis of Caspase-4 Activity

The rate of pNA release can be used to determine the kinetic parameters of the caspase-4-catalyzed reaction. While specific kinetic constants for this compound with human caspase-4 are not consistently reported across the literature, the Michaelis-Menten model is the standard framework for this analysis.

Theoretical Kinetic Parameters:

| Parameter | Symbol | Description |

| Michaelis Constant | K_m | The substrate concentration at which the reaction rate is half of the maximum velocity (V_max). It reflects the affinity of the enzyme for the substrate. |

| Catalytic Constant | k_cat | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. |

| Catalytic Efficiency | k_cat/K_m | A measure of how efficiently an enzyme converts a substrate to a product. |

Molar Extinction Coefficient of p-Nitroaniline:

The accurate determination of pNA concentration relies on the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette, and c is the concentration. The molar extinction coefficient of pNA is dependent on the pH and composition of the assay buffer. A commonly used value in a neutral pH buffer at 405 nm is approximately 9,600 M⁻¹cm⁻¹ to 11,500 M⁻¹cm⁻¹ .[6][7] It is recommended to determine the extinction coefficient empirically under specific experimental conditions by generating a standard curve with known concentrations of pNA.

Substrate Specificity of this compound

While this compound is a preferred substrate for caspase-4, some cross-reactivity with other caspases can occur. Understanding this selectivity is crucial for the correct interpretation of experimental results.

Relative Cleavage of this compound by Different Caspases (Qualitative):

| Caspase | Relative Activity | Notes |

| Caspase-4 | +++ | Preferred substrate. |

| Caspase-1 | + | Shows some activity. |

| Caspase-5 | ++ | Human paralog of caspase-4, also shows significant activity. |

| Caspase-3 | +/- | Generally low to negligible activity. |

| Caspase-8 | +/- | Generally low to negligible activity. |

This table represents a qualitative summary based on available literature. Quantitative comparative data is limited.

Experimental Protocols

In Vitro Caspase-4 Activity Assay

This protocol outlines a typical colorimetric assay to measure the activity of purified or recombinant caspase-4, or caspase-4 in cell lysates.

Materials:

-

Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% (v/v) Glycerol.

-

This compound Substrate: 10 mM stock solution in DMSO.

-

Active Caspase-4: Purified enzyme or cell lysate containing active caspase-4.

-

p-Nitroaniline Standard: 1 mM stock solution in assay buffer for generating a standard curve.

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

-

Prepare pNA Standard Curve:

-

Perform serial dilutions of the 1 mM pNA stock solution in assay buffer to generate a range of concentrations (e.g., 0, 10, 20, 50, 100, 200 µM).

-

Add 100 µL of each standard concentration to separate wells of the 96-well plate.

-

Measure the absorbance at 405 nm.

-

Plot the absorbance values against the corresponding pNA concentrations to generate a standard curve and determine the molar extinction coefficient.

-

-

Enzyme Reaction:

-

In separate wells of the 96-well plate, add 50 µL of assay buffer.

-

Add 10-50 µg of cell lysate or an appropriate amount of purified caspase-4 to each well.

-

Initiate the reaction by adding 5 µL of the 10 mM this compound substrate stock solution (final concentration: 200 µM).

-

The total reaction volume should be 100 µL.

-

Include a blank control containing assay buffer and substrate but no enzyme.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm at multiple time points (kinetic assay) or at the end of the incubation period (endpoint assay).

-

-

Data Analysis:

-

Subtract the absorbance of the blank from the absorbance of the samples.

-

Using the standard curve, convert the absorbance values to the concentration of pNA produced.

-

Calculate the caspase-4 activity as the rate of pNA production (e.g., in µmol/min/mg of protein).

-

Experimental Workflow Diagram

Caption: Workflow for the colorimetric caspase-4 activity assay.

Signaling Pathway Context: The Non-Canonical Inflammasome

The release of pNA from this compound is a direct indicator of caspase-4's catalytic activity, which is tightly regulated within the non-canonical inflammasome pathway. Understanding this pathway is essential for interpreting the biological significance of caspase-4 activation.

Activation of the Non-Canonical Inflammasome

-

LPS Recognition: Cytosolic LPS, delivered by intracellular Gram-negative bacteria, directly binds to the CARD domain of pro-caspase-4.[2]

-

Oligomerization and Activation: This binding induces the oligomerization of pro-caspase-4 molecules, leading to their proximity-induced auto-cleavage and activation.

-

Gasdermin D (GSDMD) Cleavage: Activated caspase-4 cleaves Gasdermin D (GSDMD) at a specific site.[1]

-

Pyroptosis: The N-terminal fragment of GSDMD inserts into the plasma membrane, forming pores that disrupt the osmotic balance, leading to cell swelling and lysis (pyroptosis).[1]

-

Cytokine Release: The GSDMD pores also allow for the release of pro-inflammatory cytokines, such as IL-1α and IL-18.

-

Canonical Inflammasome Activation: The potassium efflux resulting from GSDMD pore formation can act as a secondary signal to activate the NLRP3 canonical inflammasome, leading to caspase-1 activation and the maturation of pro-IL-1β and pro-IL-18.[4]

Signaling Pathway Diagram

Caption: Activation of the non-canonical inflammasome by intracellular LPS.

Applications in Research and Drug Development

The this compound assay is a valuable tool for:

-

Basic Research: Elucidating the mechanisms of non-canonical inflammasome activation and the role of caspase-4 in innate immunity and inflammatory diseases.

-

Drug Discovery and Development: Screening for and characterizing inhibitors of caspase-4 as potential therapeutics for inflammatory conditions such as sepsis and inflammatory bowel disease.

-

Diagnostics: Investigating the potential of caspase-4 activity as a biomarker for diseases involving non-canonical inflammasome activation.

Conclusion

The release of p-nitroaniline from this compound is a robust and quantitative indicator of caspase-4 activity. This simple colorimetric assay provides a critical window into the complex biology of the non-canonical inflammasome. For researchers and drug development professionals, a thorough understanding of the principles and protocols outlined in this guide is essential for accurately interpreting experimental data and advancing our knowledge of inflammatory signaling pathways and their therapeutic modulation.

References

- 1. Mechanisms and Consequences of Noncanonical Inflammasome-Mediated Pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caspase‐11 non‐canonical inflammasome: a critical sensor of intracellular lipopolysaccharide in macrophage‐mediated inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Solved We also need to convert the reaction rate from change | Chegg.com [chegg.com]

- 7. cdn-links.lww.com [cdn-links.lww.com]

Ac-LEVD-PNA: A Technical Guide to Investigating Cellular Stress Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular stress responses are fundamental to maintaining homeostasis and determining cell fate in the face of various insults. Dysregulation of these pathways is a hallmark of numerous diseases, including neurodegenerative disorders, inflammatory conditions, and cancer. A key family of proteases involved in executing cellular stress responses are the caspases. Ac-LEVD-PNA (N-Acetyl-Leu-Glu-Val-Asp-p-Nitroanilide) is a valuable molecular tool specifically designed as a chromogenic substrate for caspase-4. This technical guide provides an in-depth overview of the application of this compound in studying two critical cellular stress pathways: Endoplasmic Reticulum (ER) stress-induced apoptosis and the non-canonical inflammasome pathway leading to pyroptosis. This document offers detailed experimental protocols, quantitative data for assay development, and visualizations of the associated signaling cascades to facilitate its use in research and drug development.

Introduction to this compound and Caspase-4

This compound is a synthetic tetrapeptide, N-Acetyl-Leu-Glu-Val-Asp, covalently linked to a p-nitroanilide (pNA) chromophore.[1] This substrate is specifically recognized and cleaved by active caspase-4 between the aspartic acid (Asp) residue and the pNA group. The enzymatic cleavage releases pNA, a yellow-colored compound that can be quantified by measuring its absorbance at 405 nm.[2][3][4] This property makes this compound a straightforward and reliable tool for assaying caspase-4 activity in cell lysates and purified enzyme preparations.

Caspase-4, a member of the inflammatory caspase subfamily, plays a crucial role in two distinct cellular stress pathways:

-

Endoplasmic Reticulum (ER) Stress-Induced Apoptosis: The ER is a central organelle for protein folding and calcium homeostasis. Perturbations in its function lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress.[5] Caspase-4 is localized to the ER membrane and is specifically activated in response to ER stress, initiating a cascade that can lead to apoptosis.[5]

-

Non-Canonical Inflammasome Pathway and Pyroptosis: Caspase-4 acts as a direct intracellular sensor for lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[6] Upon binding to cytosolic LPS, caspase-4 becomes activated, triggering the non-canonical inflammasome pathway. This leads to a pro-inflammatory form of programmed cell death called pyroptosis, characterized by cell lysis and the release of inflammatory cytokines.[7][8]

Cellular Stress Pathways Involving Caspase-4

Endoplasmic Reticulum (ER) Stress-Induced Apoptosis

ER stress triggers the Unfolded Protein Response (UPR), an adaptive signaling network. However, under prolonged or severe stress, the UPR can switch from a pro-survival to a pro-apoptotic response. Caspase-4 is a key initiator caspase in the human ER stress-induced apoptotic pathway.[5]

Signaling Pathway:

-

ER Stress Induction: Accumulation of unfolded proteins in the ER lumen, caused by agents like tunicamycin or thapsigargin, activates the UPR.

-

Caspase-4 Activation: Pro-caspase-4, localized on the ER membrane, is cleaved and activated in response to ER stress.[5]

-

Downstream Caspase Activation: Activated caspase-4 can then directly cleave and activate pro-caspase-9.[9] Activated caspase-9, in turn, activates the executioner caspase, caspase-3.

-

Apoptosis: Caspase-3 orchestrates the dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Non-Canonical Inflammasome Pathway and Pyroptosis

The innate immune system employs intracellular surveillance mechanisms to detect invading pathogens. The non-canonical inflammasome pathway is a critical defense against Gram-negative bacteria that have gained access to the host cell cytosol.

Signaling Pathway:

-

LPS Sensing: Cytosolic LPS, either from intracellular bacteria or experimentally introduced, directly binds to the CARD domain of pro-caspase-4.[10]

-

Caspase-4 Oligomerization and Activation: LPS binding induces the oligomerization and auto-activation of caspase-4.[10]

-

Gasdermin D (GSDMD) Cleavage: Activated caspase-4 cleaves Gasdermin D (GSDMD).

-

Pore Formation and Pyroptosis: The N-terminal fragment of cleaved GSDMD inserts into the plasma membrane, forming pores.[8] These pores disrupt the osmotic balance, leading to cell swelling, lysis, and the release of intracellular contents, a process termed pyroptosis.[11]

-

Cytokine Release and NLRP3 Activation: The GSDMD pores also serve as a conduit for the release of pro-inflammatory cytokines like IL-1β and IL-18. Additionally, the ionic flux through these pores can trigger the activation of the NLRP3 inflammasome, leading to further caspase-1-mediated maturation and release of these cytokines.

Quantitative Data for Caspase-4 Assay Using this compound

The following tables summarize key quantitative parameters for designing and performing a colorimetric caspase-4 activity assay.

Table 1: this compound Substrate Properties

| Parameter | Value | Reference |

| Molecular Formula | C₂₈H₄₀N₆O₁₁ | [1] |

| Molecular Weight | 636.65 g/mol | [1] |

| Purity | >95% (HPLC) | [12] |

| Solubility | DMSO | [1] |

| Excitation/Emission | Not Applicable (Colorimetric) | |

| Absorbance (pNA) | 405 nm | [2][3] |

Table 2: Typical Caspase-4 Assay Parameters

| Parameter | Recommended Range/Value | Notes |

| This compound Stock Conc. | 2-4 mM in DMSO | Store at -20°C, protected from light. |

| Final Substrate Conc. | 50-200 µM | Optimal concentration should be determined empirically. |

| Cell Lysate Protein Conc. | 1-4 mg/mL | Protein concentration should be quantified (e.g., Bradford assay).[3] |

| Incubation Temperature | 37°C | |

| Incubation Time | 60-120 minutes | Monitor color development over time. |

| Reaction Buffer pH | 7.0-7.5 | Typically contains HEPES or similar buffering agent. |

| Reducing Agent | DTT (1-10 mM) | Often included in reaction buffers to maintain caspase activity. |

Experimental Protocols

Preparation of Cell Lysates

This protocol is suitable for both adherent and suspension cells.

-

Cell Collection:

-

Adherent Cells: Wash cells with ice-cold PBS, then scrape into a minimal volume of PBS.

-

Suspension Cells: Pellet cells by centrifugation (e.g., 600 x g for 5 minutes).

-

-

Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% glycerol). A common ratio is 100 µL of Lysis Buffer per 1-2 million cells.

-

Incubation: Incubate the cell suspension on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifugation: Centrifuge the lysate at 10,000-12,000 x g for 10-15 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the cytosolic proteins, to a pre-chilled microfuge tube. Avoid disturbing the pellet.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard method like the Bradford or BCA assay. Normalize all samples to the same protein concentration using Lysis Buffer.

Colorimetric Caspase-4 Activity Assay

This protocol is designed for a 96-well plate format.

Reagents:

-

2X Reaction Buffer: (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 20% glycerol).

-

This compound Substrate: 2 mM stock solution in DMSO.

-

Cell Lysate: Prepared and quantified as described in section 4.1.

Procedure:

-

Prepare Reaction Mix: In a 96-well microplate, add the following to each well:

-

Sample Wells: 50 µL of 2X Reaction Buffer + 40 µL of cell lysate.

-

Blank Well: 50 µL of 2X Reaction Buffer + 40 µL of Lysis Buffer.

-

-

Initiate Reaction: Add 10 µL of the 2 mM this compound substrate to each well. This brings the final volume to 100 µL and the final substrate concentration to 200 µM.

-

Incubation: Mix gently by tapping the plate. Incubate the plate at 37°C for 60-120 minutes, protected from light.

-

Measurement: Read the absorbance at 405 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance value of the blank from all sample readings.

-

Caspase-4 activity can be expressed as the change in absorbance per unit time per milligram of protein, or as a fold-change relative to an untreated control.

-

Applications and Considerations

Applications:

-

Screening for Modulators of ER Stress: this compound can be used in high-throughput screens to identify compounds that inhibit or enhance ER stress-induced caspase-4 activation.

-

Investigating Bacterial Pathogenesis: The assay is a powerful tool to study how different Gram-negative bacteria or their LPS variants activate the non-canonical inflammasome.

-

Drug Development: For diseases linked to excessive inflammation or ER stress, this assay can be used to evaluate the efficacy of therapeutic candidates in modulating caspase-4 activity.

-

Mechanistic Studies: Researchers can use this compound to dissect the upstream and downstream signaling events of caspase-4 activation in various cellular contexts.

Considerations:

-

Specificity: While this compound is a preferred substrate for caspase-4, other caspases may show some level of activity towards it. It is advisable to use specific inhibitors (e.g., Z-LEVD-FMK for caspase-4) or caspase-4 knockout/knockdown cell lines to confirm specificity.

-

Fluorometric Alternatives: For higher sensitivity, fluorometric substrates such as Ac-LEVD-AFC are available. These assays operate on a similar principle but detect a fluorescent signal instead of a color change.[13]

-

Standard Curve: For absolute quantification of pNA produced, a standard curve using known concentrations of pNA can be generated.

Conclusion

This compound is a robust and accessible tool for the quantitative measurement of caspase-4 activity. Its application provides significant insights into the mechanisms of cellular stress, encompassing both the sterile inflammatory response of ER stress and the pathogen-induced pyroptotic cell death. The protocols and data presented in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their studies of cellular stress pathways, ultimately contributing to a better understanding of disease pathogenesis and the development of novel therapeutics.

References

- 1. tribioscience.com [tribioscience.com]

- 2. antbioinc.com [antbioinc.com]

- 3. Caspase 4 Assay Kit (Colorimetric) (ab65659) | Abcam [abcam.com]

- 4. This compound (CASPASE 4显色底物)新闻专题_最新资讯 [m.chemicalbook.com]

- 5. Involvement of caspase-4 in endoplasmic reticulum stress-induced apoptosis and Aβ-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are CASP4 modulators and how do they work? [synapse.patsnap.com]

- 7. Caspase-4 and -5 Biology in the Pathogenesis of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Caspase-4 directly activates caspase-9 in endoplasmic reticulum stress-induced apoptosis in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uniprot.org [uniprot.org]

- 11. Frontiers | Pyroptotic Patterns in Blood Leukocytes Predict Disease Severity and Outcome in COVID-19 Patients [frontiersin.org]

- 12. This compound (Caspase 4显色底物) – 美仑生物 [meilunbio.com]

- 13. cephamls.com [cephamls.com]

A Technical Guide to Initial Enzyme Kinetic Investigations Using Ac-LEVD-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-LEVD-pNA (Acetyl-Leucyl-Glutamyl-Valyl-Aspartyl-p-Nitroanilide) is a synthetic chromogenic substrate specifically designed for the enzymatic characterization of caspase-4.[1][2] Caspases, a family of cysteine-aspartic proteases, are critical mediators of apoptosis (programmed cell death) and inflammation.[3] Caspase-4, in particular, is an inflammatory caspase that plays a key role in the non-canonical inflammasome pathway by responding to intracellular lipopolysaccharide (LPS), a component of Gram-negative bacteria.[4][5] Understanding the kinetic parameters of caspase-4 activity is crucial for elucidating its biological function and for the development of therapeutic agents targeting inflammatory diseases.

This technical guide provides an in-depth overview of the initial investigations into enzyme kinetics using this compound as a substrate for caspase-4. It includes a summary of key kinetic parameters, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows.

Data Presentation: Enzyme Kinetics of this compound with Caspase-4

The interaction between an enzyme and its substrate can be quantitatively described by the Michaelis-Menten kinetic parameters: the Michaelis constant (Km) and the catalytic rate constant (kcat). Km represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. The kcat value, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency.

While this compound is widely cited as a substrate for caspase-4, specific, experimentally determined Km and kcat values are not consistently reported across publicly available literature. The following table provides a template for presenting such data, which would typically be determined empirically. For illustrative purposes, hypothetical values are included.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Caspase-4 | This compound | 50 | 10 | 2.0 x 10⁵ |

Note: The values presented in this table are hypothetical and intended for illustrative purposes. Researchers should determine these parameters experimentally for their specific assay conditions.

Mechanism of Action

The enzymatic assay using this compound is based on a straightforward colorimetric principle. The tetrapeptide sequence LEVD is recognized and cleaved by active caspase-4 at the aspartic acid residue. This cleavage releases the p-nitroaniline (pNA) chromophore, which results in a measurable increase in absorbance at 405 nm.[6][7] The rate of pNA release is directly proportional to the enzymatic activity of caspase-4.

Experimental Protocols

The following sections provide detailed methodologies for preparing reagents and performing a caspase-4 kinetic assay using this compound.

Reagent Preparation

1. Cell Lysis Buffer (for cellular assays):

-

50 mM HEPES, pH 7.4

-

100 mM NaCl

-

0.1% CHAPS

-

1 mM EDTA

-

10% Glycerol

-

10 mM Dithiothreitol (DTT) - Add fresh before use

-

Protease Inhibitor Cocktail - Add fresh before use

2. 2X Reaction Buffer:

-

100 mM HEPES, pH 7.4

-

200 mM NaCl

-

0.2% CHAPS

-

2 mM EDTA

-

20% Glycerol

-

20 mM DTT - Add fresh before use

3. This compound Substrate Stock Solution (4 mM):

-

Dissolve this compound powder in dimethyl sulfoxide (DMSO) to a final concentration of 4 mM.

-

Store in aliquots at -20°C, protected from light.

4. Recombinant Human Caspase-4:

-

Reconstitute lyophilized enzyme in an appropriate buffer as recommended by the supplier.

-

Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

-

Store in aliquots at -80°C.

Cell Lysate Preparation (for cellular assays)

-

Cell Culture: Culture cells to the desired density and treat with appropriate stimuli to induce caspase-4 activity.

-

Harvesting: Harvest cells by centrifugation at 500 x g for 5 minutes.

-

Washing: Wash the cell pellet with ice-cold PBS.

-

Lysis: Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µL per 1-5 x 10⁶ cells).

-

Incubation: Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifugation: Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins including caspases, to a new pre-chilled tube.

-

Protein Quantification: Determine the protein concentration of the lysate.

Enzyme Kinetic Assay Protocol (96-well plate format)

-

Prepare a pNA Standard Curve:

-

Prepare a series of dilutions of a pNA standard in 1X Reaction Buffer to generate a standard curve (e.g., 0, 10, 20, 50, 100, 200 µM).

-

Add 100 µL of each standard to separate wells of a 96-well plate.

-

-

Prepare Substrate Dilutions:

-

Prepare a range of this compound concentrations by diluting the 4 mM stock solution in 1X Reaction Buffer. The final concentrations in the assay should bracket the expected Km value.

-

-

Set up the Assay Plate:

-

Blank Wells: Add 50 µL of 1X Reaction Buffer and 50 µL of the highest concentration of this compound.

-

Enzyme Wells: Add a fixed amount of recombinant caspase-4 or cell lysate (e.g., 20-50 µg of total protein) to each well. Bring the volume to 50 µL with 1X Reaction Buffer.

-

Substrate Addition: To initiate the reaction, add 50 µL of each this compound dilution to the enzyme-containing wells. The final volume in each well will be 100 µL.

-

-

Incubation and Measurement:

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 1-5 minutes) for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot. Convert the change in absorbance to the concentration of pNA produced using the pNA standard curve.

-

Plot the initial velocity (V₀) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

-

Calculate kcat by dividing Vmax by the enzyme concentration.

-

Mandatory Visualizations

Signaling Pathway: Caspase-4 Activation and Substrate Cleavage

Caption: Caspase-4 activation by LPS and subsequent cleavage of this compound.

Experimental Workflow: Enzyme Kinetics Assay

Caption: Workflow for determining caspase-4 kinetics using this compound.

References

- 1. Structural insights into cytokine cleavage by inflammatory caspase-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tribioscience.com [tribioscience.com]

- 3. Tetrapeptide Caspase Substrates: Their Uses and Limitations [bioprocessonline.com]

- 4. Caspase-4 and -5 Biology in the Pathogenesis of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human caspase-4 and caspase-5 regulate the one-step non-canonical inflammasome activation in monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abbkine.com [abbkine.com]

- 7. Caspase 4 Assay Kit (Colorimetric) (ab65659) | Abcam [abcam.com]

Specificity of Ac-LEVD-pNA for Caspase-4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the specificity of the chromogenic substrate Acetyl-L-Leucyl-L-Glutamyl-L-Valyl-L-Aspartic Acid p-nitroanilide (Ac-LEVD-pNA) for caspase-4. While commonly marketed as a caspase-4 substrate, a thorough examination of the literature reveals significant cross-reactivity with other caspases, a critical consideration for accurate experimental design and data interpretation.

Data Presentation: Specificity of Tetrapeptide p-Nitroanilide Substrates

The precise kinetic constants (Km and kcat) for this compound across the entire caspase family are not extensively documented in a single comprehensive study. However, based on substrate preference profiles and qualitative data from various sources, a picture of its relative specificity can be assembled. It is crucial to note that tetrapeptide substrates often exhibit overlapping reactivity among different caspases[1][2]. The following table summarizes the known and inferred cleavage efficiencies of various caspases for LEVD and other common pNA-conjugated tetrapeptide substrates.

| Caspase | Preferred Tetrapeptide Motif(s) | Relative Cleavage Efficiency of this compound | Notes |

| Caspase-1 | YVAD, WEHD | Low to Moderate | Prefers bulky aromatic residues at P4.[3] |

| Caspase-2 | VDVAD | Low | Requires a P5 residue for efficient cleavage.[1] |

| Caspase-3 | DEVD | Moderate to High | Often shows promiscuous activity towards other caspase substrates. |

| Caspase-4 | LEVD , LEHD | High | LEVD is considered an optimal recognition sequence.[1] |

| Caspase-5 | WEHD, LEHD | Moderate | Shares substrate preferences with caspase-1 and caspase-4.[3] |

| Caspase-6 | VEID | Low | Shows preference for Val-Glu-Ile-Asp sequence.[1] |

| Caspase-7 | DEVD | Moderate to High | Similar to caspase-3, it can cleave a range of substrates.[1] |

| Caspase-8 | IETD, LETD, LEHD | Moderate | Can cleave LEHD, showing some overlap with caspase-9 and -4.[1] |

| Caspase-9 | LEHD | High | The LEHD sequence is very similar to LEVD, suggesting significant cross-reactivity. |

| Caspase-10 | AEVD | Low to Moderate | Less characterized, but some overlap with other apoptotic caspases is likely. |

Disclaimer: This table is a synthesis of information from multiple sources and may not reflect the results of direct, side-by-side quantitative comparisons in a single study. The relative cleavage efficiencies are estimations based on preferred substrate motifs. Researchers should empirically determine the specificity of this compound for their specific experimental system.

Experimental Protocols

To rigorously assess the specificity of this compound for caspase-4, a series of detailed experiments are required.

In Vitro Caspase Activity Assay Using Recombinant Caspases

This protocol details the determination of kinetic parameters for this compound with purified, recombinant caspases.

Materials:

-

Recombinant, active human caspases (Caspase-1 through -10)

-

This compound substrate

-

Assay Buffer: 20 mM HEPES, pH 7.4, 10% (w/v) sucrose, 0.1% (w/v) CHAPS, 10 mM DTT

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Preparation of Reagents:

-

Reconstitute recombinant caspases according to the manufacturer's instructions to a stock concentration of 1 mg/mL.

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare fresh Assay Buffer.

-

-

Enzyme Titration:

-

Perform a serial dilution of each recombinant caspase in Assay Buffer to determine the optimal concentration that yields a linear rate of substrate cleavage over a 30-60 minute period.

-

-

Substrate Concentration Gradient:

-

For each caspase, prepare a series of dilutions of the this compound stock solution in Assay Buffer to achieve final concentrations ranging from 0.1x to 10x the anticipated Km value (a typical starting range is 10 µM to 500 µM).

-

-

Kinetic Measurement:

-

To each well of a 96-well plate, add 50 µL of the appropriate this compound dilution.

-

Initiate the reaction by adding 50 µL of the diluted recombinant caspase.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 405 nm every 60 seconds for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

Plot V₀ against the substrate concentration [S].

-

Determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) by fitting the data to the Michaelis-Menten equation.

-

Calculate the catalytic efficiency (kcat/Km) for each caspase.

-

Caspase Activity Assay in Cell Lysates

This protocol measures "LEVDase" activity in cell lysates, which may not be solely attributable to caspase-4.

Materials:

-

Cultured cells (e.g., THP-1 monocytes)

-

Inducing agent (e.g., Lipopolysaccharide (LPS) and Nigericin for inflammasome activation)

-

Cell Lysis Buffer: 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA

-

This compound substrate

-

BCA Protein Assay Kit

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to the desired density.

-

Treat cells with the inducing agent to activate caspases. Include an untreated control.

-

-

Preparation of Cell Lysates:

-

Harvest cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer.

-

Incubate on ice for 15 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cytosolic extract).

-

-

Protein Quantification:

-

Determine the total protein concentration of each cell lysate using a BCA Protein Assay Kit.

-

-

Caspase Activity Measurement:

-

In a 96-well plate, add 50 µg of total protein from each cell lysate to individual wells.

-

Adjust the volume of each well to 90 µL with Assay Buffer.

-

Initiate the reaction by adding 10 µL of 2 mM this compound (final concentration 200 µM).

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm.

-

-

Data Analysis:

-

Subtract the absorbance of a blank well (Assay Buffer and substrate only) from all readings.

-

Express the results as the change in absorbance per microgram of protein.

-

Mandatory Visualizations

Signaling Pathway: Non-Canonical Inflammasome Activation

The following diagram illustrates the signaling pathway leading to caspase-4 activation and its downstream effects.

Experimental Workflow: Assessing this compound Specificity

This diagram outlines the logical flow for determining the specificity of this compound.

References

Methodological & Application

Application Notes: Step-by-Step Protocol for an Ac-LEVD-pNA Caspase-4 Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step protocol for the colorimetric detection of caspase-4 activity in cell lysates and tissue homogenates using the chromogenic substrate Ac-LEVD-pNA (acetyl-Leu-Glu-Val-Asp p-nitroanilide).

Introduction

Caspase-4, a member of the caspase family of cysteine proteases, plays a crucial role in the inflammatory response.[1][2][3] As an inflammatory caspase, it is a key component of the non-canonical inflammasome pathway and is activated by intracellular lipopolysaccharide (LPS), a component of Gram-negative bacteria.[4] Upon activation, caspase-4 can cleave gasdermin D (GSDMD), leading to a form of inflammatory cell death known as pyroptosis, and can also contribute to the activation of other caspases, such as caspase-1, to promote the maturation and secretion of pro-inflammatory cytokines like IL-1β and IL-18.[5][6]

The this compound based assay offers a simple and convenient method for quantifying caspase-4 activity.[7][8] The assay principle is based on the ability of active caspase-4 to cleave the peptide substrate this compound, releasing the chromophore p-nitroaniline (pNA).[1][9][10] The released pNA can be easily quantified by measuring its absorbance at 405 nm.[1][8][10]

Principle of the Assay

The assay is based on the spectrophotometric detection of the chromophore p-nitroaniline (pNA) after its cleavage from the labeled substrate this compound.[7][8] In the presence of active caspase-4, the substrate is hydrolyzed, releasing pNA, which has a strong absorbance at 405 nm. The amount of pNA produced is directly proportional to the caspase-4 activity in the sample.

Materials and Reagents

Below is a list of typical materials and reagents required for the assay. Commercially available kits will provide most of these components.[1][3][7]

| Component | Description | Storage |

| Cell Lysis Buffer | For lysing cells and tissues to release intracellular contents, including caspases. | 4°C |

| 2x Reaction Buffer | Provides optimal pH and ionic strength for caspase-4 activity. Typically contains DTT as a reducing agent. | 4°C |

| This compound (4 mM) | The colorimetric substrate for caspase-4. | -20°C, protect from light |

| pNA Standard (10 mM) | Used to generate a standard curve for quantifying the amount of pNA produced in the assay. | -20°C, protect from light |

| DTT (1 M or 100x) | A reducing agent added to the lysis and reaction buffers to maintain the active state of caspases. | -20°C |

Materials Required but Not Supplied:

-

96-well microplate[1]

-

Microplate reader capable of measuring absorbance at 405 nm[1]

-

Centrifuge[1]

-

Precision pipettes and disposable tips[1]

-

Deionized water[1]

-

Phosphate-buffered saline (PBS)[1]

-

For tissue samples: Dounce homogenizer[1]

Experimental Protocols

Reagent Preparation

-

Working Cell Lysis Buffer: Immediately before use, add DTT to the Cell Lysis Buffer to a final concentration of 1 mM (e.g., add 10 µL of 100x DTT to 1 mL of Cell Lysis Buffer).[3] Keep on ice during use.

-

Working 1x Reaction Buffer: Dilute the 2x Reaction Buffer with an equal volume of deionized water. Immediately before use, add DTT to a final concentration of 1 mM (e.g., add 10 µL of 100x DTT to 1 mL of 1x Reaction Buffer).[3] Keep on ice during use.

-

pNA Standard Curve Preparation: Prepare a series of pNA standards by diluting the 10 mM pNA stock solution in 1x Reaction Buffer. A suggested dilution series is 200, 100, 50, 25, 12.5, and 0 µM.[3][10]

Sample Preparation

Adherent Cells:

-

Induce apoptosis or the desired cellular response in your cell culture. Include an untreated control group.

-

Collect cells by trypsinization, followed by centrifugation at 600 x g for 5 minutes at 4°C.[1]

-

Wash the cell pellet twice with ice-cold PBS.

-

Resuspend 1-5 x 10^6 cells in 50 µL of ice-cold Working Cell Lysis Buffer.[1]

-

Incubate the lysate on ice for 15-20 minutes.[1]

-

Centrifuge at 16,000 x g for 15 minutes at 4°C.[1]

-

Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube and keep it on ice. This is your sample.

Suspension Cells:

-

Induce apoptosis or the desired cellular response. Include an untreated control group.

-

Collect cells by centrifugation at 600 x g for 5 minutes at 4°C.[1]

-

Wash the cell pellet twice with ice-cold PBS.

-

Proceed from step 4 as described for adherent cells.

Tissue Samples:

-

Dissect 5-20 mg of tissue and wash with ice-cold PBS.[1]

-

Add 100 µL of ice-cold Working Cell Lysis Buffer and homogenize using a Dounce homogenizer on ice.[1]

-

Incubate the homogenate on ice for 15-20 minutes.

-

Centrifuge at 16,000 x g for 15 minutes at 4°C.[1]

-

Transfer the supernatant to a new, pre-chilled tube and keep it on ice.

Assay Procedure

-

To each well of a 96-well plate, add the components in the following order:

| Component | Sample Well | Blank Well |

| Sample (Lysate) | 50 µL | 0 µL |

| Cell Lysis Buffer | 0 µL | 50 µL |

| 1x Reaction Buffer | 40 µL | 40 µL |

| This compound (4 mM) | 10 µL | 10 µL |

| Total Volume | 100 µL | 100 µL |

-

Mix the contents of the wells gently.[3]

-

Incubate the plate at 37°C for 1-2 hours.[3] The incubation time may need to be optimized based on the expected caspase-4 activity.

-

Measure the absorbance at 405 nm using a microplate reader.[3]

Data Analysis

-

pNA Standard Curve: Plot the absorbance values (OD 405 nm) of the pNA standards against their corresponding concentrations (in µM). Perform a linear regression to obtain the equation of the line (y = mx + c), where y is the absorbance and x is the concentration.

-

Calculate pNA Concentration in Samples: Subtract the absorbance of the blank well from the absorbance of each sample well to get the corrected absorbance. Use the standard curve equation to determine the concentration of pNA in each sample.

-

Calculate Caspase-4 Activity: Caspase-4 activity can be expressed as the fold increase in activity compared to the untreated control or can be calculated in units/mg of protein.[1][8] For the latter, the protein concentration of the cell lysate needs to be determined using a standard protein assay (e.g., Bradford assay).

-

Fold Increase: (OD of treated sample - OD of blank) / (OD of control sample - OD of blank)

-

Enzyme Activity (U/mg protein): (nmol of pNA produced per hour) / (mg of protein in the sample)

-

Visualizations

Caspase-4 Signaling Pathway

Caption: Non-canonical inflammasome pathway showing Caspase-4 activation by intracellular LPS.

Experimental Workflow

Caption: Step-by-step workflow for the this compound Caspase-4 assay.

Troubleshooting

| Problem | Possible Cause | Solution |

| High background | Contamination of reagents or samples. | Use fresh, sterile reagents and pipette tips. Ensure proper handling to avoid cross-contamination. |

| Insufficient washing of cells. | Ensure cells are washed thoroughly with PBS to remove any interfering substances from the culture medium. | |

| Low signal | Insufficient caspase-4 activity in the sample. | Increase the amount of cell lysate used in the assay or optimize the induction of the cellular response to increase caspase-4 activation. |

| Inactive reagents. | Ensure reagents are stored correctly and have not expired. Prepare fresh working solutions of buffers with DTT. | |

| Incorrect wavelength used for measurement. | Verify that the microplate reader is set to measure absorbance at 405 nm. | |

| High variability | Inconsistent pipetting. | Use calibrated pipettes and ensure accurate and consistent pipetting across all wells. |

| Bubbles in wells. | Be careful not to introduce bubbles when adding reagents to the wells. If bubbles are present, gently remove them before reading. |

Conclusion

The this compound caspase-4 assay is a reliable and straightforward method for quantifying caspase-4 activity, providing valuable insights into inflammatory processes and cellular responses. By following this detailed protocol, researchers can obtain accurate and reproducible results for their studies in basic research and drug development.

References

- 1. abbkine.com [abbkine.com]

- 2. Caspase-4 Assay Kit (Colorimetric) - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]

- 3. abbkine.com [abbkine.com]

- 4. Caspase-4 and -5 Biology in the Pathogenesis of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. scispace.com [scispace.com]

- 7. Caspase-4 Activity Assay Kit (Colorimetric) (NBP2-54831): Novus Biologicals [novusbio.com]

- 8. bosterbio.com [bosterbio.com]

- 9. tribioscience.com [tribioscience.com]

- 10. antbioinc.com [antbioinc.com]

Preparation of Ac-LEVD-pNA Stock Solution for Caspase-4 Activity Assays

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ac-LEVD-pNA (Acetyl-L-Leucyl-L-Glutamyl-L-Valyl-L-Aspartyl-p-Nitroanilide) is a chromogenic substrate for caspase-4.[1][2] The cleavage of the peptide backbone by active caspase-4 releases the p-nitroaniline (pNA) chromophore, which can be quantified by measuring its absorbance at 405 nm. This allows for a simple and sensitive colorimetric assay to determine caspase-4 activity. Accurate and consistent preparation of the this compound stock solution is critical for reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Chemical Properties and Solubility

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₄₀N₆O₁₁ | [1] |

| Molecular Weight | 636.65 g/mol | [1] |

| Purity | Typically ≥98% by HPLC | [3] |

| Appearance | Lyophilized powder | [1] |

| Solubility | DMSO | [1][4] |

| Storage (Powder) | -20°C for up to 1 year | [1][4] |

Stock Solution Preparation

The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). A common high-concentration stock solution is 20 mM.

Materials Required

-

This compound powder

-

Anhydrous, molecular biology grade DMSO

-

Microcentrifuge tubes

-

Vortex mixer

-

Calibrated micropipettes

Protocol for a 20 mM Stock Solution

-

Equilibrate Reagents: Allow the vial of this compound powder and the DMSO to warm to room temperature before opening to prevent condensation.

-

Weighing the Peptide (Optional but Recommended): For precise concentrations, it is recommended to weigh the peptide. However, commercially available vials often state the mass.

-

Calculating the Required Volume of DMSO: Use the following formula to calculate the volume of DMSO needed to achieve a 20 mM stock solution:

Volume (µL) = (Mass of this compound (mg) / 636.65 g/mol ) * (1 / 20 mmol/L) * 1,000,000 µL/L

For example, to prepare a 20 mM stock solution from 5 mg of this compound:

Volume (µL) = (5 mg / 636.65 mg/mmol) * (1 / 0.02 mmol/mL) * 1000 µL/mL ≈ 392.7 µL

A more direct calculation provided by one supplier for 5mg is to add 0.39 mL of DMSO.

-

Dissolving the Peptide:

-

Carefully add the calculated volume of DMSO to the vial containing the this compound powder.

-

Vortex the solution thoroughly until the peptide is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents multiple freeze-thaw cycles of the main stock.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]

-

Stock Solution Concentration Table

The following table provides the required mass of this compound to prepare different volumes of a 20 mM stock solution.

| Desired Volume of 20 mM Stock Solution | Mass of this compound Required |

| 100 µL | 1.27 mg |

| 500 µL | 6.37 mg |

| 1 mL | 12.73 mg |

Alternatively, the table below shows the volume of DMSO to add for common commercially available quantities of this compound to make a 20 mM stock solution.

| Mass of this compound | Volume of DMSO for 20 mM Stock |

| 1 mg | 78.5 µL |

| 5 mg | 392.7 µL |

| 10 mg | 785.4 µL |

Experimental Protocol: Caspase-4 Activity Assay

This protocol outlines the general steps for using the this compound stock solution in a colorimetric caspase-4 assay. The final concentration of the substrate in the assay is typically 0.2 mM.[6]

Materials Required

-

20 mM this compound stock solution in DMSO

-

Cell lysate or purified active caspase-4

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.4)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Assay Procedure

-

Prepare Assay Buffer: Prepare the assay buffer and keep it on ice.

-

Prepare Working Solution of this compound: Dilute the 20 mM stock solution to a 2 mM working solution with the assay buffer. For example, add 10 µL of 20 mM this compound to 90 µL of assay buffer.

-

Prepare Samples: Add your cell lysate or purified enzyme to the wells of a 96-well plate. The volume will depend on your specific experimental setup, but a common volume is 50-90 µL. Include appropriate controls (e.g., buffer only, lysate from untreated cells, lysate with a caspase inhibitor).

-

Initiate the Reaction: Add the 2 mM this compound working solution to each well to achieve a final concentration of 0.2 mM. For example, if your sample volume is 180 µL, add 20 µL of the 2 mM working solution. The final volume in each well will be 200 µL.

-

Incubate: Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need to be optimized based on the activity of the enzyme.

-

Measure Absorbance: Read the absorbance at 405 nm using a microplate reader.

-

Data Analysis: The increase in absorbance at 405 nm is proportional to the caspase-4 activity in the sample.

Visualizations

Caption: Experimental workflow for preparing this compound stock solution and its use in a caspase-4 assay.

Caption: Principle of the colorimetric caspase-4 assay using this compound.

References

Determining the Optimal Concentration of Ac-LEVD-pNA for Caspase-4 Activity Assays in Cell Lysates

Application Notes and Protocols for Researchers

This document provides detailed application notes and standardized protocols for utilizing the chromogenic substrate Ac-LEVD-pNA to measure caspase-4 activity in cell lysate experiments. These guidelines are intended for researchers, scientists, and drug development professionals engaged in the study of apoptosis and inflammatory responses.